
Iron;molybdenum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron-molybdenum compounds are a class of materials that combine the properties of iron and molybdenum. These compounds are known for their catalytic properties and are widely used in various industrial processes. Iron-molybdenum compounds are particularly significant in the field of catalysis, where they are used to facilitate chemical reactions without being consumed in the process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron-molybdenum compounds can be synthesized through various methods. One common method involves the co-precipitation of iron and molybdenum salts, followed by calcination. For example, iron molybdate can be synthesized by co-precipitating iron nitrate and ammonium molybdate in an aqueous solution, followed by calcination at high temperatures to form the desired compound .
Industrial Production Methods: In industrial settings, iron-molybdenum compounds are often produced using the Formox process. This process involves the partial oxidation of methanol over mixed metal oxide catalysts, including iron-molybdenum oxides. The catalysts are typically prepared by co-precipitating metal nitrate solutions and then calcining the resulting precursors .
Analyse Des Réactions Chimiques
Types of Reactions: Iron-molybdenum compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, iron molybdate can participate in the oxidation of methanol to formaldehyde, a reaction that is widely used in the production of formaldehyde .
Common Reagents and Conditions: Common reagents used in reactions involving iron-molybdenum compounds include methanol, oxygen, and various acids. The reactions typically occur under high-temperature conditions, often exceeding 300°C .
Major Products: The major products formed from reactions involving iron-molybdenum compounds depend on the specific reaction conditions. For example, the oxidation of methanol over iron molybdate catalysts primarily produces formaldehyde .
Applications De Recherche Scientifique
Iron-molybdenum compounds have a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of iron-molybdenum compounds in catalytic processes involves the interaction of the metal centers with reactant molecules. In the case of methanol oxidation, the iron and molybdenum centers facilitate the transfer of oxygen to methanol, resulting in the formation of formaldehyde . The specific molecular targets and pathways involved depend on the particular reaction and conditions.
Comparaison Avec Des Composés Similaires
Iron-molybdenum compounds can be compared with other mixed metal oxides, such as iron-vanadium and iron-tungsten compounds. While all these compounds serve as catalysts, iron-molybdenum compounds are particularly noted for their high selectivity and efficiency in methanol oxidation . Similar compounds include:
Iron-vanadium compounds: Used in similar catalytic processes but may have different selectivity and efficiency profiles.
Iron-tungsten compounds: Also used as catalysts but may require different reaction conditions.
Iron-molybdenum compounds are unique in their ability to maintain high catalytic activity and selectivity under a wide range of conditions, making them valuable in various industrial applications .
Propriétés
Numéro CAS |
12023-50-6 |
|---|---|
Formule moléculaire |
Fe3Mo2 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
iron;molybdenum |
InChI |
InChI=1S/3Fe.2Mo |
Clé InChI |
RQQGPUVDZUKACA-UHFFFAOYSA-N |
SMILES canonique |
[Fe].[Fe].[Fe].[Mo].[Mo] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


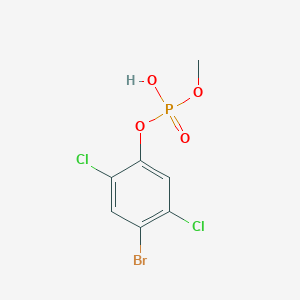
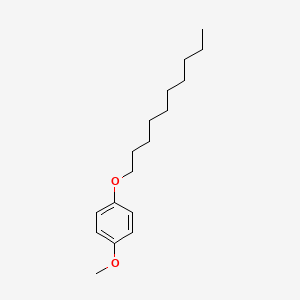

![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol](/img/structure/B14711315.png)
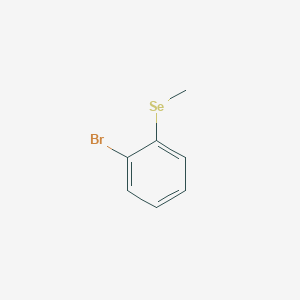
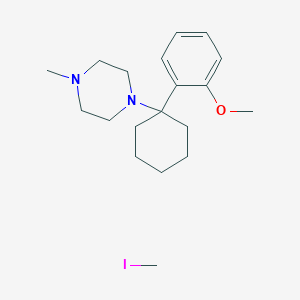
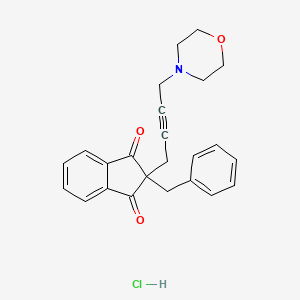
![(3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) acetate](/img/structure/B14711331.png)

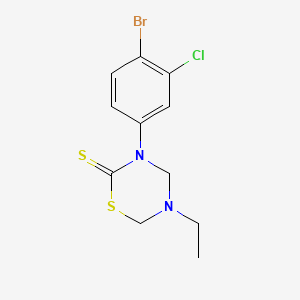
![Dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium](/img/structure/B14711356.png)

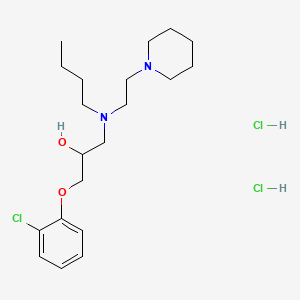
![1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B14711367.png)
